

solid-phase extraction (SPE) for Decarboxy Enrofloxacin from plasma

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Compound of Interest

Compound Name: Decarboxy Enrofloxacin

Cat. No.: B607035

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An Application Note and Protocol for the Solid-Phase Extraction (SPE) of **Decarboxy Enrofloxacin** from Plasma

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the solid-phase extraction (SPE) of **decarboxy enrofloxacin**, also known as ciprofloxacin, from plasma samples. This method is crucial for pharmacokinetic studies, therapeutic drug monitoring, and residue analysis in preclinical and clinical research.

Introduction

Decarboxy enrofloxacin (ciprofloxacin) is the primary active metabolite of enrofloxacin, a synthetic fluoroquinolone antibiotic widely used in veterinary medicine. Accurate quantification of ciprofloxacin in plasma is essential for assessing the efficacy and safety of enrofloxacin. Solid-phase extraction is a widely adopted technique for the cleanup and concentration of analytes from complex biological matrices like plasma, offering significant advantages over traditional liquid-liquid extraction by providing higher recovery, cleaner extracts, and the potential for automation. This application note details a robust SPE protocol using C18 cartridges for the isolation of ciprofloxacin from plasma, followed by analysis using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

Quantitative Data Summary

The following table summarizes the performance characteristics of various SPE and sample preparation methods for the determination of ciprofloxacin in plasma, as reported in the literature.

Analyte	Sample Matrix	Sample Preparation Method	Sorbent Type	Mean Recovery (%)	Linearity Range	Analytical Method	Reference
Ciprofloxacin	Pig Plasma	Solid-Phase Extraction	C18	92 ± 6	Not Specified	HPLC-UV	[1]
Ciprofloxacin	Human Plasma	Protein Precipitation	N/A	72.8 - 83.5	0.02 - 4 µg/mL	HPLC-Fluorescence	[2][3]
Ciprofloxacin	Human Plasma	Protein Precipitation & LLE	N/A	>93.8	0.51 - 64.8 µM	HPLC-UV	[4]
Ciprofloxacin	Human Plasma	Liquid-Phase Extraction	N/A	71.49 - 75.68	100 - 400 ng/mL	RP-HPLC	[5]
Ciprofloxacin	Pork Meat	Solid-Phase Extraction	MCX	Not Specified	Not Specified	LC-Fluorescence	[6]

Experimental Protocol

This protocol is a composite method based on established procedures for the extraction of fluoroquinolones from biological fluids.[1]

Materials and Reagents

- Ciprofloxacin standard (analytical grade)
- Enrofloxacin standard (analytical grade)
- Internal Standard (IS), e.g., Sarafloxacin or Lomefloxacin
- Methanol (HPLC grade)
- Acetonitrile (HPLC grade)
- Hydrochloric acid (HCl)
- Orthophosphoric acid
- Triethylamine
- Water (HPLC grade or deionized)
- Plasma samples (e.g., human, pig, rabbit)
- C18 SPE cartridges (e.g., 500 mg, 3 mL)
- SPE vacuum manifold
- Vortex mixer
- Centrifuge
- Analytical balance
- pH meter

Procedure

1. Sample Pretreatment

1.1. Thaw frozen plasma samples at room temperature.

- 1.2. Vortex the plasma sample to ensure homogeneity.
- 1.3. To a 1.0 mL aliquot of plasma in a centrifuge tube, add a known concentration of the internal standard.
- 1.4. Add 1.0 mL of 4% orthophosphoric acid to the plasma sample.
- 1.5. Vortex the mixture for 30 seconds to precipitate proteins.
- 1.6. Centrifuge at 4000 rpm for 10 minutes to pellet the precipitated proteins.
- 1.7. Carefully collect the supernatant for loading onto the SPE cartridge.

2. Solid-Phase Extraction

2.1. Cartridge Conditioning:

- Pass 5 mL of methanol through the C18 SPE cartridge.
- Pass 5 mL of HPLC grade water through the cartridge. Do not allow the cartridge to go dry.

2.2. Sample Loading:

- Load the pretreated plasma supernatant onto the conditioned C18 cartridge.
- Apply a slow, consistent flow rate (approximately 1-2 mL/min) using a vacuum manifold.

2.3. Washing:

- Wash the cartridge with 5 mL of HPLC grade water to remove interfering substances.
- Dry the cartridge under vacuum for 5-10 minutes to remove excess water.

2.4. Elution:

- Elute the analyte of interest using 3 mL of a methanol-hydrochloric acid (98:2, v/v) mixture.[\[1\]](#)
- Collect the eluate in a clean collection tube.

3. Eluate Processing and Analysis

- 3.1. Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

3.2. Reconstitute the residue in a suitable volume (e.g., 200 μ L) of the mobile phase used for the analytical method.

3.3. Vortex the reconstituted sample to ensure complete dissolution.

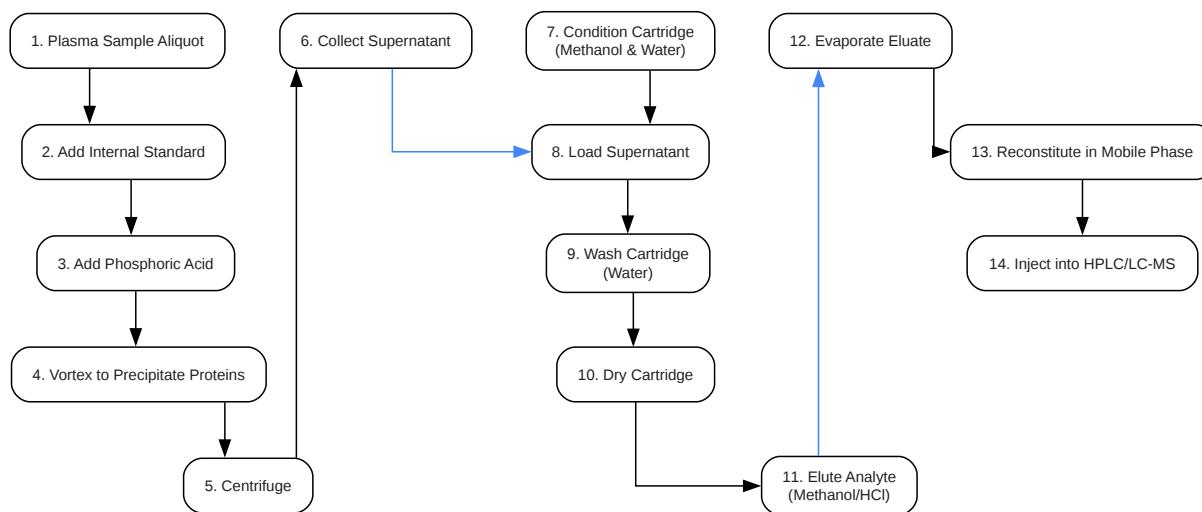
3.4. Inject an aliquot (e.g., 20 μ L) into the HPLC or LC-MS/MS system for analysis.

Analytical Conditions (Example HPLC-UV Method)

- Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 μ m)
- Mobile Phase: A gradient mixture of orthophosphoric acid-triethylamine-acetonitrile.[\[1\]](#)
- Flow Rate: 1.0 mL/min
- Detection: UV at 277 nm[\[1\]](#)
- Injection Volume: 20 μ L

Visualizations

Experimental Workflow Diagram



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